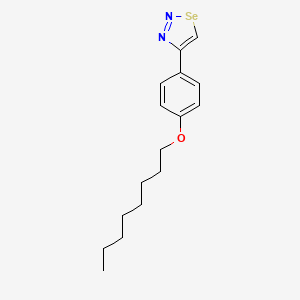
4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole is a useful research compound. Its molecular formula is C16H22N2OSe and its molecular weight is 337.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Selenadiazoles, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article focuses on the biological activity of this compound, summarizing key findings from recent research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of selenadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the selenadiazole moiety have shown high efficacy against various pathogenic bacteria and fungi. Specifically, this compound was tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, revealing substantial inhibition zones .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 13 |
Anticancer Activity
The antiproliferative effects of selenadiazoles have been extensively studied. In vitro assays showed that this compound significantly inhibited the growth of various cancer cell lines including MCF-7 (breast cancer), Hep-G2 (liver cancer), and A549 (lung cancer). The compound's mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer cell proliferation .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| Hep-G2 | 30 |
| A549 | 28 |
The biological activity of selenadiazoles is often attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a double-edged sword; while it can induce apoptosis in cancer cells, it may also contribute to antimicrobial activity by damaging bacterial cell membranes .
Case Studies
A notable case study involved the synthesis and testing of various selenadiazole derivatives where researchers found that modifications in the substituents significantly affected both antimicrobial and anticancer activities. For example, the introduction of long alkoxy chains like octyloxy enhanced solubility and biological efficacy compared to simpler structures .
Eigenschaften
IUPAC Name |
4-(4-octoxyphenyl)selenadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OSe/c1-2-3-4-5-6-7-12-19-15-10-8-14(9-11-15)16-13-20-18-17-16/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFHCOZHANZPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














